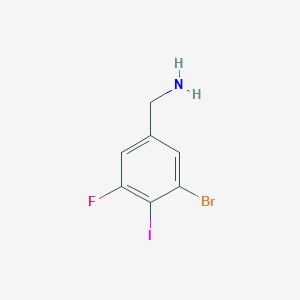

3-Bromo-5-fluoro-4-iodobenzylamine

Description

Structure

3D Structure

Properties

Molecular Formula |

C7H6BrFIN |

|---|---|

Molecular Weight |

329.94 g/mol |

IUPAC Name |

(3-bromo-5-fluoro-4-iodophenyl)methanamine |

InChI |

InChI=1S/C7H6BrFIN/c8-5-1-4(3-11)2-6(9)7(5)10/h1-2H,3,11H2 |

InChI Key |

JENORSFHBKUXLH-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C=C(C(=C1F)I)Br)CN |

Origin of Product |

United States |

Chemical Reactivity and Derivatization Strategies for 3 Bromo 5 Fluoro 4 Iodobenzylamine

Reactivity Profiles of the Primary Amine Moiety

The primary amine group (-CH₂NH₂) is a key reactive center, behaving as a potent nucleophile and a site for various condensation and functionalization reactions.

The lone pair of electrons on the nitrogen atom of the primary amine makes it inherently nucleophilic, readily reacting with electrophiles such as alkyl halides. evitachem.com This reactivity allows for the sequential formation of secondary and tertiary amines through N-alkylation. The reaction typically proceeds via a nucleophilic substitution mechanism where the amine displaces a halide from an alkyl halide.

Further alkylation of the resulting tertiary amine leads to the formation of a quaternary ammonium (B1175870) salt. nih.govsrce.hr These salts are ionic compounds with a positively charged nitrogen atom, and their synthesis is a common strategy in various chemical applications. srce.hrnih.gov The synthesis of quaternary ammonium salts can be achieved using various alkylating agents. srce.hr

| Reactant | Reagent (Alkyl Halide) | Product Type | Example Product Structure |

|---|---|---|---|

| 3-Bromo-5-fluoro-4-iodobenzylamine | Methyl Iodide (CH₃I) | Secondary Amine | N-Methyl-(3-bromo-5-fluoro-4-iodobenzyl)amine |

| N-Methyl-(3-bromo-5-fluoro-4-iodobenzyl)amine | Methyl Iodide (CH₃I) | Tertiary Amine | N,N-Dimethyl-(3-bromo-5-fluoro-4-iodobenzyl)amine |

| N,N-Dimethyl-(3-bromo-5-fluoro-4-iodobenzyl)amine | Ethyl Bromide (CH₃CH₂Br) | Quaternary Ammonium Salt | N-Ethyl-N,N-dimethyl-(3-bromo-5-fluoro-4-iodobenzyl)ammonium bromide |

The primary amine of this compound readily undergoes acylation with acylating agents like acyl chlorides or anhydrides to form stable amide derivatives. This reaction is fundamental in peptide synthesis and the modification of amine-containing molecules. google.com For instance, reaction with acetyl chloride in the presence of a base would yield the corresponding N-acetyl derivative.

Similarly, sulfonylation occurs when the amine reacts with a sulfonyl chloride, such as methanesulfonyl chloride, to produce a sulfonamide. nih.gov These reactions are typically robust and high-yielding, providing a straightforward method for modifying the amine functionality.

| Reaction Type | Reagent | Product Class | Example Product Name |

|---|---|---|---|

| Acylation | Acetyl Chloride (CH₃COCl) | Amide | N-(3-Bromo-5-fluoro-4-iodobenzyl)acetamide |

| Acylation | Benzoyl Chloride (C₆H₅COCl) | Amide | N-(3-Bromo-5-fluoro-4-iodobenzyl)benzamide |

| Sulfonylation | Methanesulfonyl Chloride (CH₃SO₂Cl) | Sulfonamide | N-(3-Bromo-5-fluoro-4-iodobenzyl)methanesulfonamide |

| Sulfonylation | p-Toluenesulfonyl Chloride (CH₃C₆H₄SO₂Cl) | Sulfonamide | N-(3-Bromo-5-fluoro-4-iodobenzyl)-4-methylbenzenesulfonamide |

The primary amine can participate in condensation reactions with carbonyl compounds, such as aldehydes and ketones, to form imines, also known as Schiff bases. This reversible reaction involves the nucleophilic attack of the amine on the carbonyl carbon, followed by the elimination of a water molecule. The formation of Schiff's base templates from ortho-haloaryl precursors is a known synthetic strategy. shu.ac.uk This transformation is valuable for installing a C=N double bond and for the synthesis of various heterocyclic systems.

| Carbonyl Reactant | Product Class | Example Product Name |

|---|---|---|

| Benzaldehyde (B42025) | Imine (Schiff Base) | N-(3-Bromo-5-fluoro-4-iodobenzylidene)aniline |

| Acetone | Imine (Schiff Base) | N-(1-(3-Bromo-5-fluoro-4-iodophenyl)propan-2-ylidene)amine |

| Cyclohexanone | Imine (Schiff Base) | N-((3-Bromo-5-fluoro-4-iodophenyl)methyl)cyclohexan-1-imine |

A more advanced and challenging transformation involves the direct functionalization of the C(sp³)-H bonds of the benzylic methylene (B1212753) (-CH₂-) group. This area of chemistry is of significant interest as it allows for the formation of new carbon-carbon or carbon-heteroatom bonds without pre-functionalization. researchgate.net Palladium-catalyzed C(sp³)-H functionalization of simple alkyl groups has been demonstrated, often requiring specific directing groups or additives to facilitate the reaction. scholaris.ca Research has also shown that gold catalysts can activate C(sp³)-H bonds in certain substrates. researchgate.net While specific examples for this compound are not detailed, the principles suggest that catalytic systems could be developed to achieve, for example, arylation or alkylation at the benzylic position, leading to α-substituted derivatives. This remains a frontier area for the derivatization of such molecules.

Transformations of the Halogenated Aromatic Ring

The presence of iodine, bromine, and fluorine on the aromatic ring provides a rich platform for sequential and selective functionalization, primarily through transition metal-catalyzed cross-coupling reactions. evitachem.com The reactivity of these halogens towards oxidative addition, a key step in many cross-coupling cycles, generally follows the order I > Br >> Cl > F. wikipedia.org This differential reactivity is crucial for selectively modifying the molecule.

Transition metal-catalyzed cross-coupling reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Coupling: This reaction pairs the aryl halide with an organoboron reagent, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. nih.govdiva-portal.org Given the reactivity trend, the reaction can be tuned to occur selectively at the C-I bond, leaving the C-Br bond intact for subsequent transformations. nih.govmdpi.com Coupling at the C-Br position is also feasible under more forcing conditions. nih.govnih.gov This reaction is highly valued for its tolerance of a wide range of functional groups. nih.govmdpi.com

Heck Reaction: The Heck reaction involves the coupling of the aryl halide with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene. wikipedia.orgbeilstein-journals.org This method is highly effective for the vinylation of aryl halides. organic-chemistry.org The reaction can be directed to the C-I or C-Br position, allowing for the introduction of vinyl groups onto the aromatic ring.

Sonogashira Coupling: This reaction couples the aryl halide with a terminal alkyne, utilizing a palladium catalyst and a copper(I) co-catalyst. libretexts.orgorganic-chemistry.org It is a highly reliable method for synthesizing arylalkynes. nih.gov By controlling the reaction conditions, a terminal alkyne can be selectively coupled at the C-I position of this compound. researchgate.netsioc-journal.cn Copper-free Sonogashira protocols have also been developed. organic-chemistry.orgnih.gov

Negishi Coupling: The Negishi coupling employs an organozinc reagent to couple with the aryl halide, catalyzed by a palladium or nickel complex. wikipedia.orgorganic-chemistry.org This reaction is notable for its ability to form C(sp³)-C(sp²), C(sp²)-C(sp²), and C(sp)-C(sp²) bonds with high efficiency. wikipedia.org The iodo and bromo positions on the benzylamine (B48309) derivative are both suitable reaction sites for Negishi coupling.

The table below summarizes the potential cross-coupling transformations at the C-I and C-Br positions of the aromatic ring.

| Reaction Name | Coupling Partner | Catalyst System (Typical) | Product Type |

|---|---|---|---|

| Suzuki-Miyaura | Arylboronic Acid (Ar-B(OH)₂) | Pd(0) catalyst, Base | Biaryl |

| Heck | Alkene (e.g., Styrene) | Pd(0) catalyst, Base | Substituted Alkene |

| Sonogashira | Terminal Alkyne (R-C≡CH) | Pd(0) catalyst, Cu(I) co-catalyst, Base | Arylalkyne |

| Negishi | Organozinc Reagent (R-ZnX) | Pd(0) or Ni(0) catalyst | Substituted Arene |

Nucleophilic Aromatic Substitution (SNAr) in Polyhalogenated Arenes

Nucleophilic aromatic substitution (SNAr) is a primary pathway for the derivatization of electron-deficient aromatic rings. In polyhalogenated arenes like this compound, the reaction is facilitated by the strong electron-withdrawing inductive effects of the halogen substituents, which stabilize the negatively charged Meisenheimer intermediate formed during the reaction. The rate and regioselectivity of SNAr reactions are dictated by the nature of the leaving group and the positions of the activating groups.

The reactivity of halogens as leaving groups in SNAr reactions typically follows the order F > Cl > Br > I. This is because the rate-determining step is the initial nucleophilic attack, which is accelerated by the highly electronegative fluorine atom polarizing the C-F bond. Although the C-F bond is the strongest, its cleavage is not the rate-limiting step. google.com Therefore, in this compound, the fluorine atom is the most likely site for nucleophilic attack, assuming other factors are equal.

In the case of this compound, a strong nucleophile would preferentially attack the carbon bearing the fluorine atom. The electron-withdrawing halogens at the ortho (Iodo) and para (Bromo) positions relative to the fluorine would provide stabilization for the intermediate carbanion.

Table 1: Representative SNAr Reactions in Polyhalogenated Aromatic Systems

| Starting Material | Nucleophile | Product | Observations | Reference |

| 5-Bromo-2-chloro-4-fluoro-3-iodopyridine | Various Nucleophiles | 4-Substituted Pyridines | Demonstrates regioselective substitution at the C4-F position. | nih.gov |

| 2-Bromo-5-fluorobenzonitrile | Phenoxazines/Carbazoles | Diaryl Amines | Fluoride is selectively displaced over bromide in an SNAr reaction. | |

| 4-Bromo-5-nitrophthalodinitrile | Morpholine | 4-Morpholino-5-nitrophthalodinitrile | Bromine is substituted in the presence of a nitro group. | pleiades.online |

Radical-Based Reactions (e.g., Single Electron Transfer-Mediated C-X Cleavage)

Radical-based reactions offer an alternative pathway for the functionalization of aryl halides, often proceeding under milder conditions than traditional methods. Single Electron Transfer (SET) processes can initiate the cleavage of carbon-halogen (C-X) bonds, generating aryl radicals that can participate in subsequent bond-forming reactions. sioc-journal.cn The ease of C-X bond cleavage via a radical mechanism generally follows the reverse order of bond strength: C-I > C-Br > C-Cl > C-F.

For this compound, this reactivity trend implies that the C-I bond is the most susceptible to radical cleavage, followed by the C-Br bond. This provides a powerful tool for regioselective functionalization, contrasting with the selectivity observed in SNAr reactions. For example, photocatalytic or transition-metal-free, base-promoted methods can generate aryl radicals from aryl halides. sioc-journal.cnacs.org These radicals can then be trapped by various coupling partners.

Furthermore, the benzylic position (the carbon atom directly attached to the aromatic ring) is highly susceptible to radical reactions. chemistrysteps.comlibretexts.org The stability of the resulting benzylic radical is significantly enhanced by resonance delocalization into the aromatic π-system. libretexts.org Reactions initiated by radical initiators, such as the bromination using N-bromosuccinimide (NBS) and light, would selectively occur at the benzylic carbon, leading to the formation of an α-bromo benzylamine derivative. libretexts.orgyoutube.com

Table 2: Bond Dissociation Energies (BDEs) for C-X Bonds in Benzene (B151609)

| Bond | BDE (kcal/mol) | Implication for Radical Reactions |

| C-F | ~123 | Least reactive towards radical cleavage |

| C-Cl | ~96 | Moderately reactive |

| C-Br | ~81 | Reactive |

| C-I | ~65 | Most reactive towards radical cleavage |

Note: These are general values for halobenzenes and can be influenced by other substituents on the ring.

Stereochemical and Regiochemical Considerations in Derivatization

The derivatization of this compound requires careful consideration of both stereochemistry and regiochemistry due to its multiple distinct reactive sites.

Regiochemistry: The choice of reaction conditions determines which part of the molecule reacts.

Aromatic Ring (SNAr): As discussed, nucleophilic attack is most likely at the fluorine-bearing carbon due to electronic activation.

Aromatic Ring (Radical/Metal-Catalyzed): Cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck) or radical reactions would preferentially occur at the C-I bond, followed by the C-Br bond. This "orthogonal reactivity" allows for sequential, site-selective functionalization of the aromatic core. smolecule.com

Benzylic Position: Reactions involving the aminomethyl group or the benzylic C-H bonds are also possible. For instance, N-alkylation or N-acylation would occur at the amine. Radical halogenation would occur at the benzylic carbon. libretexts.orgyoutube.com

Directed Ortho-Metalation (DoM): The aminomethyl group could potentially direct metalation (e.g., with organolithium reagents) to the ortho position (C-6), although the presence of three halogens complicates this pathway.

Stereochemistry: Stereochemical considerations primarily apply to reactions at the benzylic carbon if it becomes a stereocenter. If a substitution reaction occurs at the benzylic carbon, creating a new chiral center, the reaction mechanism will determine the stereochemical outcome.

An SN2 reaction would proceed with an inversion of configuration.

An SN1 reaction, proceeding through a planar, resonance-stabilized benzylic carbocation, would lead to a racemic mixture of products. chemistrysteps.comkhanacademy.org

Asymmetric catalysis could be employed to control the stereochemistry in reactions forming a new chiral center at the benzylic position, which is a common strategy in modern organic synthesis. sioc-journal.cn

Cooperative Effects of Halogen Substituents on Chemical Reactivity (Electronic and Steric Influences)

Electronic Influences: All halogens are more electronegative than carbon and thus exert a strong electron-withdrawing inductive effect (-I). This effect deactivates the ring towards electrophilic aromatic substitution but is crucial for activating the ring towards SNAr. The order of inductive effect is F > Cl > Br > I.

Conversely, halogens possess lone pairs of electrons that can be donated to the aromatic ring via resonance (+R effect), which is an electron-donating effect. chemistrysteps.com This effect opposes the inductive effect. The resonance donation ability follows the order I > Br > Cl > F, due to better orbital overlap between the larger, more polarizable halogen p-orbitals and the aromatic π-system. For halogens, the inductive effect generally outweighs the resonance effect, making them net deactivating groups in electrophilic substitution. chemistrysteps.com However, this interplay is critical in directing incoming groups.

In this compound, the cumulative -I effect of the three halogens makes the ring highly electron-deficient. The fluorine atom's dominant inductive effect strongly activates its position for SNAr. The iodine atom's weak C-I bond makes it the primary site for metal-catalyzed cross-coupling and radical reactions.

Steric Influences: The steric bulk of the substituents can influence the accessibility of reactive sites. The iodine atom is the largest of the three halogens, followed by bromine and then fluorine. The bulky iodine atom at position 4 may sterically hinder reactions at the adjacent positions (C3-Br and C5-F). This steric hindrance can be exploited to direct reactions to less hindered sites on the molecule. smolecule.com For example, in cross-coupling reactions, a bulky catalyst-ligand complex might favor reaction at the less sterically encumbered C-Br position over the C-I position if the iodine is flanked by other large groups, although electronic effects favoring C-I activation usually dominate. nih.gov

The combination of these electronic and steric factors makes this compound a highly tunable substrate for complex molecular synthesis, allowing for programmed, regioselective derivatization by choosing the appropriate reaction type.

Computational and Mechanistic Studies on 3 Bromo 5 Fluoro 4 Iodobenzylamine and Analogous Systems

Quantum Chemical Calculations (e.g., Density Functional Theory - DFT)

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the intricacies of chemical reactions and molecular properties. For a molecule as complex as 3-Bromo-5-fluoro-4-iodobenzylamine, DFT calculations offer invaluable insights into its reactivity, selectivity, and structural preferences.

The synthesis of highly substituted benzylamines often involves intricate reaction pathways. DFT calculations are instrumental in mapping out these mechanisms, identifying transition states, and determining the energetic feasibility of different routes.

For instance, in the context of analogous systems, the direct alkylation of benzylamines, which might appear to be a C(sp³)–H activation, has been shown through mechanistic and kinetic studies to proceed via a C(sp²)–H activation pathway. acs.org This highlights the importance of computational studies in correctly identifying the operative mechanism.

In the case of this compound, a key synthetic step could be the amination of a corresponding benzyl (B1604629) halide or the reduction of a nitrile. DFT could be employed to model the transition states of these reactions, providing data on activation energies and reaction intermediates. For example, a study on the annulation reaction of trichloronitroethylene with aniline, a related primary amine, utilized DFT to extensively investigate five different proposed mechanistic paths. nih.gov The calculations, performed at the B3LYP/6-31+G** level of theory, identified the most plausible pathway by comparing the activation energies of the rate-determining steps. nih.gov

Furthermore, the dual copper- and aldehyde-catalyzed transient C–H sulfonylation of benzylamines has been investigated using DFT. acs.org These computational studies suggested that the transient directing group lowers the energy barrier for the turnover-limiting C–H activation step mediated by acetate. acs.org Such insights are crucial for optimizing reaction conditions and developing novel synthetic methodologies for compounds like this compound.

Table 1: Representative Activation Energies from DFT Studies on Analogous Amine Reactions

| Reaction Type | Analogous System | Computational Method | Calculated Activation Energy (kcal/mol) | Reference |

| Annulation | Aniline + Trichloronitroethylene | B3LYP/6-31+G** | 29 | nih.gov |

| C-H Sulfonylation | Benzylamine (B48309) + Sulfinate Salt | (not specified) | (not specified) | acs.org |

Note: Specific activation energies for the sulfonylation were not provided in the abstract.

The presence of multiple reactive sites on the aromatic ring of this compound (three different halogens and potential for ortho-lithiation) makes predicting the outcome of chemical transformations challenging. DFT calculations can be used to predict the regioselectivity and chemoselectivity of reactions such as cross-coupling, halogen-metal exchange, and electrophilic aromatic substitution.

By calculating the relative energies of intermediates and transition states for reactions at different positions, one can predict the most likely product. For example, in a palladium-catalyzed cross-coupling reaction, DFT could determine whether the C-Br or C-I bond is more likely to undergo oxidative addition, a key step in the catalytic cycle. Generally, the C-I bond is more reactive than the C-Br bond in such reactions.

Mechanistic studies on the CO2-mediated C-H arylation of benzylamines have shown that CO2 is directly involved in the rate-determining step, influencing the regioselectivity of the reaction. chemrxiv.org This underscores the subtle effects that reaction components can have on selectivity, which can be effectively modeled using computational methods.

The electronic properties of this compound are governed by the interplay of the electron-donating aminomethyl group and the electron-withdrawing halogen substituents. DFT calculations can provide a detailed picture of the electronic structure, including:

Frontier Molecular Orbitals (HOMO and LUMO): The energies and distributions of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's reactivity. The HOMO is typically associated with the molecule's ability to donate electrons (nucleophilicity), while the LUMO relates to its ability to accept electrons (electrophilicity). For a substituted benzylamine, the HOMO is likely to have significant contributions from the aromatic ring and the nitrogen lone pair, while the LUMO will be influenced by the antibonding orbitals of the C-halogen bonds.

Bond Dissociation Energies (BDEs): DFT can be used to calculate the energy required to break specific bonds. For this compound, calculating the BDEs for the C-Br, C-I, and benzylic C-H bonds can provide insights into the relative reactivity of these sites in radical reactions.

Electrostatic Potential Maps (MEPs): MEPs visualize the charge distribution on the molecular surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. In a study of N-aryl-N-benzylamines, MEPs were used to analyze the electronic characteristics of different conformations. arkat-usa.org

Table 2: Predicted Electronic Properties of a Model Halogenated Benzylamine

| Property | Predicted Characteristic | Influence on Reactivity |

| HOMO Energy | Relatively high due to the amine group | Susceptible to electrophilic attack |

| LUMO Energy | Lowered by halogen substituents | Prone to nucleophilic attack or reduction |

| C-I Bond Dissociation Energy | Lower than C-Br and C-F | Preferential site for cleavage in some reactions |

| Electrostatic Potential | Negative potential around the nitrogen and halogens | Sites for electrophilic and halogen bonding interactions |

The biological activity and intermolecular interactions of benzylamines are highly dependent on their three-dimensional conformation. The rotational freedom around the C-C and C-N bonds of the benzylamine moiety allows for multiple possible conformations. colostate.eduresearchgate.net

Computational studies on benzylamine itself have identified several stable conformers, with low energy barriers for interconversion. researchgate.net These conformations are influenced by non-bonding interactions, such as intramolecular hydrogen bonds between the amino group and the aromatic ring (N-H···π) or between the C-H bonds of the ring and the nitrogen atom (C-H···N). researchgate.net The presence of bulky and polar substituents, as in this compound, will significantly impact the conformational landscape.

Conformational analysis, often performed using DFT or other computational methods, can predict the most stable conformers and the energy barriers between them. This information is crucial for understanding how the molecule might bind to a biological target, such as an enzyme or receptor. For example, conformational and steric aspects were found to be critical for the inhibition of phenylethanolamine N-methyltransferase by benzylamines. acs.org Similarly, computer-assisted conformational analysis has been used to study the interaction of the antifungal agent butenafine, a benzylamine derivative, with lipids. nih.gov

Molecular Dynamics Simulations (if relevant for reaction pathways or intermolecular interactions)

MD simulations can provide insights into:

Solvation Effects: How the molecule interacts with solvent molecules, which can influence its conformation and reactivity.

Intermolecular Interactions: The dynamics of interactions with other molecules, such as through hydrogen bonding or halogen bonding. The iodine and bromine atoms in this compound are potential halogen bond donors.

Binding to Macromolecules: How the molecule binds to a protein or other biological target, including the dynamics of the binding process and the stability of the resulting complex.

In essence, while quantum chemical calculations provide a static picture of molecular properties and reaction pathways, MD simulations can offer a dynamic view of the molecule's behavior over time, providing a more complete understanding of its properties and interactions.

Advanced Analytical Methodologies for the Characterization of 3 Bromo 5 Fluoro 4 Iodobenzylamine

Spectroscopic Techniques for Structural Elucidation and Purity Assessment

Spectroscopic techniques are indispensable tools that probe the molecular structure by examining the interaction of the compound with electromagnetic radiation. Each method provides unique and complementary information.

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful technique for elucidating the structure of organic compounds in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

¹H NMR: Proton NMR spectroscopy for 3-Bromo-5-fluoro-4-iodobenzylamine would be expected to show distinct signals for the aromatic protons and the benzylic (CH₂) and amine (NH₂) protons. The two aromatic protons would appear as doublets in the aromatic region of the spectrum. Their specific chemical shifts and coupling constants would be influenced by the surrounding halogen substituents. The benzylic protons would likely appear as a singlet, unless coupling to the amine protons is observed, while the amine protons typically present as a broad singlet.

¹³C NMR: The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. For this compound, six distinct signals would be expected for the aromatic carbons and one for the benzylic carbon. The chemical shifts of the aromatic carbons are significantly influenced by the attached halogens (Br, F, I), and the carbon directly bonded to fluorine would exhibit a characteristic large coupling constant (¹JC-F).

¹⁹F NMR: As the compound contains a fluorine atom, ¹⁹F NMR is a crucial tool for characterization. It would show a single resonance for the fluorine atom, and the coupling between fluorine and adjacent protons (³JH-F) or carbons (nJC-F) can be observed in the respective spectra, further confirming the structure. The analysis of ¹⁹F NMR spectra is a key method for identifying fluorine-containing compounds. srce.hr

Table 1: Expected NMR Data for this compound

| Nucleus | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Expected Coupling Constants (J, Hz) | Assignment |

|---|---|---|---|---|

| ¹H | ~7.5-7.8 | Doublet | ³JH-H, ⁴JH-F | Aromatic CH |

| ¹H | ~7.3-7.6 | Doublet | ³JH-H, ⁴JH-F | Aromatic CH |

| ¹H | ~3.8-4.1 | Singlet | - | CH₂ (Benzyl) |

| ¹H | ~1.5-2.5 | Broad Singlet | - | NH₂ (Amine) |

| ¹³C | ~158-162 | Doublet | ¹JC-F ≈ 240-250 | C-F |

| ¹³C | ~140-145 | Singlet | - | C-CH₂NH₂ |

| ¹³C | ~130-135 | Doublet | ³JC-F ≈ 5-10 | C-H |

| ¹³C | ~125-130 | Doublet | ³JC-F ≈ 5-10 | C-H |

| ¹³C | ~110-115 | Singlet | - | C-Br |

| ¹³C | ~90-95 | Doublet | ²JC-F ≈ 20-25 | C-I |

| ¹³C | ~45-50 | Singlet | - | CH₂ (Benzyl) |

Note: The values presented are hypothetical estimates based on typical chemical shifts for similar halogenated aromatic structures and are for illustrative purposes.

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is essential for determining the molecular weight of a compound and can provide structural information through analysis of fragmentation patterns.

Mass Spectrometry (MS): Standard MS analysis of this compound would reveal the molecular ion peak. Due to the presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in nearly a 1:1 ratio, the molecular ion peak would appear as a characteristic pair of signals (M+ and M+2) of almost equal intensity.

High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate measurement of the molecular mass, often to four or more decimal places. This precision allows for the determination of the elemental formula of the compound, confirming that the measured mass corresponds to the chemical formula C₇H₆BrFIN. HRMS is frequently used to confirm the identity of newly synthesized compounds. rsc.orgnih.gov The calculated exact mass for the [M+H]⁺ ion of this compound (C₇H₇BrFIN⁺) is 329.8863 Da.

Table 2: Expected HRMS Fragmentation Data for this compound

| m/z (Da) | Formula | Ion |

|---|---|---|

| 329.8863 | [C₇H₇BrFIN]⁺ | [M+H]⁺ |

| 313.8598 | [C₇H₅BrFIN]⁺ | [M-NH₂]⁺ |

| 202.9587 | [C₇H₅FI]⁺ | [M-Br-NH₂]⁺ |

Note: The fragmentation data are predicted based on common fragmentation pathways for benzylamines and are for illustrative purposes.

Infrared (IR) and Raman spectroscopy are vibrational spectroscopy techniques that are used to identify the functional groups present in a molecule. The absorption of IR radiation or the scattering in Raman analysis corresponds to specific vibrational modes of the chemical bonds.

For this compound, key expected vibrational frequencies include:

N-H stretching: The primary amine group would show two characteristic bands in the region of 3300-3500 cm⁻¹.

C-H stretching: Aromatic C-H stretching vibrations appear above 3000 cm⁻¹, while the aliphatic C-H stretches of the CH₂ group appear just below 3000 cm⁻¹.

C=C stretching: Aromatic ring stretching vibrations are expected in the 1450-1600 cm⁻¹ region.

C-X stretching: The vibrations for carbon-halogen bonds (C-F, C-Br, C-I) occur in the fingerprint region (below 1300 cm⁻¹) and can help confirm the presence of these substituents. For instance, C-F stretching is typically strong and found around 1250-1000 cm⁻¹.

Table 3: Expected IR and Raman Vibrational Frequencies

| Wavenumber (cm⁻¹) | Vibrational Mode |

|---|---|

| 3450-3300 | N-H symmetric & asymmetric stretching |

| 3100-3000 | Aromatic C-H stretching |

| 2950-2850 | Aliphatic C-H stretching |

| 1600-1450 | Aromatic C=C ring stretching |

| 1250-1000 | C-F stretching |

| 700-500 | C-Br stretching |

Note: These are general ranges for the specified functional groups.

UV-Visible spectroscopy measures the absorption of ultraviolet and visible light by a compound, providing information about its electronic transitions. While the parent this compound possesses a substituted benzene (B151609) ring that absorbs in the UV region, this technique becomes particularly powerful when the molecule is part of a larger, more complex chromophoric system. For derivatives of this compound, such as those used in photosensitizers or imaging agents, UV-Vis spectroscopy is crucial for characterizing their photophysical properties, including the maximum absorption wavelength (λmax) and molar absorptivity. nih.gov The electronic transitions are typically π → π* transitions within the aromatic system.

Chromatographic Separation and Quantification Techniques

Chromatographic methods are essential for separating the target compound from impurities, starting materials, and byproducts, as well as for quantifying its purity.

HPLC and its higher-resolution counterpart, UHPLC, are the cornerstones of purity analysis in pharmaceutical and chemical development. These techniques separate components of a mixture based on their differential partitioning between a stationary phase (packed in a column) and a mobile phase.

For this compound, a reversed-phase HPLC (RP-HPLC) method would typically be employed. In this setup, a nonpolar stationary phase (like C18) is used with a polar mobile phase, often a mixture of water and an organic solvent such as acetonitrile (B52724) or methanol, sometimes with additives like formic acid or trifluoroacetic acid to improve peak shape. A Diode Array Detector (DAD) or UV detector is commonly used for detection. UHPLC offers significant advantages over traditional HPLC, including faster analysis times, better resolution, and lower solvent consumption, by using columns with smaller particle sizes (<2 µm). srce.hr The purity of the compound is determined by integrating the area of its peak and comparing it to the total area of all peaks in the chromatogram. This method is also used to track the stability of the compound over time and to identify and quantify any impurities that may develop. thieme-connect.com

Table 4: Representative HPLC Method for Purity Analysis

| Parameter | Condition |

|---|---|

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | 10% B to 90% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Detector | UV at 254 nm |

| Injection Volume | 10 µL |

| Expected Retention Time | ~12-15 minutes |

Note: This is a generic method and would require optimization for this specific compound.

Gas Chromatography (GC)

Gas Chromatography (GC) is a powerful technique for the separation and analysis of volatile and thermally stable compounds. For this compound, GC is instrumental in assessing its purity and can be used to monitor the progress of its synthesis. The high temperatures of the GC inlet and column can, however, pose a risk of degradation for some benzylamines, necessitating careful method development.

A typical GC analysis would involve a high-resolution capillary column, such as one coated with a phenyl-substituted polysiloxane, which is well-suited for separating aromatic compounds. The choice of detector is also critical; while a Flame Ionization Detector (FID) offers general-purpose utility, a halogen-specific detector like an Electron Capture Detector (ECD) or a Halogen-Specific Detector (XSD) would provide enhanced selectivity and sensitivity for a polyhalogenated compound like this compound. nih.gov The XSD, in particular, is highly selective for halogenated compounds, resulting in cleaner chromatograms with minimal interference. nih.gov

Table 1: Hypothetical GC Parameters for the Analysis of this compound

| Parameter | Value |

| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms) |

| Injector Temperature | 280 °C |

| Oven Program | 100 °C (hold 2 min), ramp to 300 °C at 15 °C/min, hold 5 min |

| Carrier Gas | Helium, constant flow 1.2 mL/min |

| Detector | Halogen-Specific Detector (XSD) |

| Expected Retention Time | 12-15 minutes |

This table presents a hypothetical set of parameters and is for illustrative purposes only.

Coupled Techniques (e.g., LC-MS, GC-MS)

To overcome the limitations of individual chromatographic techniques and to gain definitive structural information, coupled or hyphenated techniques are employed.

Gas Chromatography-Mass Spectrometry (GC-MS) is the gold standard for the identification of volatile compounds. Following separation by GC, the analyte is introduced into a mass spectrometer, which provides information about its molecular weight and fragmentation pattern. For this compound, electron ionization (EI) would likely lead to extensive fragmentation, providing a unique fingerprint for the molecule. The mass spectrum would be expected to show the molecular ion peak, as well as characteristic isotopic patterns for bromine and iodine, aiding in the confirmation of the elemental composition. The fragmentation would likely involve the loss of the benzylamine (B48309) side chain and halogen atoms. nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS) is particularly advantageous for compounds that are not sufficiently volatile or are thermally labile. This compound, being a primary amine, is amenable to analysis by reverse-phase LC. The use of a mass spectrometer as a detector allows for highly sensitive and selective detection. Electrospray ionization (ESI) in positive ion mode would be the preferred method, as the benzylamine moiety is readily protonated. The resulting mass spectrum would clearly show the protonated molecular ion [M+H]+. Tandem mass spectrometry (MS/MS) could be further employed to induce fragmentation of the parent ion, yielding structural information that can confirm the connectivity of the atoms. For instance, derivatization with a suitable agent can enhance its chromatographic behavior and ionization efficiency. acs.orgnih.gov

Table 2: Expected Mass Spectrometry Data for this compound

| Technique | Ionization Mode | Expected Key m/z Values |

| GC-MS | Electron Ionization (EI) | [M]+, fragments corresponding to loss of I, Br, CH2NH2 |

| LC-MS | Electrospray (ESI+) | [M+H]+, [M+Na]+ |

This table is for illustrative purposes and the actual fragmentation pattern may vary.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is an unparalleled technique for the unambiguous determination of the three-dimensional atomic arrangement of a molecule in its crystalline solid state. For this compound, obtaining a single crystal of suitable quality is the first and often most challenging step.

Once a suitable crystal is obtained and subjected to X-ray diffraction, the resulting data allows for the precise measurement of bond lengths, bond angles, and torsion angles. This information confirms the substitution pattern on the benzene ring and the conformation of the benzylamine side chain. Furthermore, the analysis of the crystal packing can reveal intermolecular interactions such as hydrogen bonding involving the amine group and potential halogen bonding involving the iodine and bromine atoms, which can influence the physical properties of the solid. nih.govpsu.edursc.org The crystal structure of related substituted benzylamines has been successfully determined, providing a strong precedent for the feasibility of this analysis. psu.edursc.org

Table 3: Hypothetical Crystallographic Data for this compound

| Parameter | Hypothetical Value |

| Crystal System | Monoclinic |

| Space Group | P21/c |

| Unit Cell Dimensions | a = 10.5 Å, b = 6.2 Å, c = 15.8 Å, β = 95° |

| Density (calculated) | 2.5 g/cm3 |

| Key Intermolecular Interactions | N-H···N hydrogen bonds, C-I···N halogen bonds |

This table presents hypothetical data for illustrative purposes. Actual crystallographic data will depend on the specific crystal form obtained.

Academic Research Applications of 3 Bromo 5 Fluoro 4 Iodobenzylamine

As a Precursor and Building Block in Organic Synthesis

In the field of organic synthesis, 3-Bromo-5-fluoro-4-iodobenzylamine is recognized as a significant intermediate, particularly for creating complex and highly functionalized molecules. evitachem.com The presence of multiple, electronically distinct functional groups on a single aromatic ring provides chemists with a powerful tool for constructing sophisticated molecular architectures.

Construction of Complex Halogenated Aromatic and Heteroaromatic Scaffolds

The primary utility of this compound in constructing complex scaffolds stems from the differential reactivity of its three halogen substituents in transition-metal-catalyzed cross-coupling reactions. The carbon-iodine (C-I) bond is the most susceptible to oxidative addition, the initial step in many coupling processes like Suzuki, Stille, and Sonogashira reactions. This is followed by the carbon-bromine (C-Br) bond, while the carbon-fluorine (C-F) bond is typically the most robust and remains unreactive under standard palladium-catalyzed conditions.

This reactivity hierarchy allows for a regioselective and stepwise approach to synthesis. A researcher can first perform a coupling reaction at the highly reactive iodine position (C4), introduce a desired substituent, and then, in a subsequent step under slightly more forcing conditions, functionalize the bromine position (C3). This leaves the fluorine atom and the benzylamine (B48309) moiety intact for further transformations or as permanent structural features influencing the final molecule's properties. This controlled, site-selective functionalization is crucial for the rational design and synthesis of polysubstituted aromatic and heteroaromatic frameworks that would be difficult to access through other methods. evitachem.comossila.com

Synthesis of Functionalized Organic Molecules

Building upon its role as a scaffold, this compound is a direct precursor to a wide array of functionalized organic molecules. The cross-coupling reactions performed at the iodo and bromo positions can introduce a diverse range of substituents, including alkyl, alkenyl, alkynyl, and (hetero)aryl groups. This versatility is fundamental to medicinal chemistry and materials science, where precise control over a molecule's structure is essential for tuning its function.

The fluorine atom, often preserved throughout the synthesis, can significantly enhance the pharmacological properties of the final compound, such as metabolic stability and binding affinity. ossila.comcymitquimica.com The benzylamine group itself is a key functional handle. It can act as a nucleophile or be readily modified to introduce other functionalities, further expanding the range of accessible molecules. evitachem.com The inclusion of halogens in bioactive molecules is a well-established strategy in the development of antimicrobial agents and other pharmaceuticals. researchgate.net

Generation of Libraries of Substituted Amine Derivatives

The stepwise and selective reactivity of this compound makes it an ideal starting material for combinatorial chemistry and the generation of compound libraries. A synthetic strategy can be devised where a diverse set of building blocks is introduced at each reactive site.

For example, a library can be generated by:

Performing a Suzuki coupling at the C-I position with a collection of 50 different boronic acids.

Taking the resulting 50 compounds and subjecting them to a Sonogashira coupling at the C-Br position with a collection of 50 different terminal alkynes.

Finally, reacting the aminomethyl group of the resulting 2,500 compounds with a collection of 20 different acyl chlorides.

This systematic approach can rapidly produce a large and structurally diverse library of 50,000 unique substituted amine derivatives from a single, versatile precursor. Such libraries are invaluable in high-throughput screening campaigns for the discovery of new drug candidates and materials with novel properties. dtic.mil

Role in Catalysis Research

Beyond its use as a structural building block, the chemical features of this compound give it potential for applications in catalysis research, both in the development of new ligands for metal catalysts and as a potential organocatalyst itself.

Development of Ligands for Transition Metal Catalysis

The benzylamine functional group is a common starting point for the synthesis of more complex molecules designed to act as ligands for transition metals. Ligands are crucial components of homogeneous catalysts, as they modulate the metal center's steric and electronic properties, thereby controlling the catalyst's activity, selectivity, and stability. chiba-u.jpd-nb.info

The primary amine of this compound can be readily functionalized. For instance, it can undergo reactions to introduce phosphine (B1218219), N-heterocyclic carbene (NHC) precursors, or other coordinating moieties. This could lead to the formation of bidentate or multidentate "pincer" ligands, where the benzylamine nitrogen and the newly introduced groups can bind to a metal center. chiba-u.jpbohrium.com The heavily substituted aryl ring would provide significant steric bulk and unique electronic properties due to the presence of the F, Br, and I atoms, influencing the performance of the resulting transition metal complex in catalytic reactions such as hydrogenations, cross-couplings, or C-H functionalizations. chiba-u.jpd-nb.info

Investigation as a Potential Organocatalyst or Promoter

Organocatalysis, the use of small organic molecules to accelerate chemical reactions, is a rapidly growing field of chemistry. Many organocatalysts rely on functional groups like amines to activate substrates through hydrogen bonding or by acting as a Brønsted base. The aminomethyl group in this compound could potentially serve this role. acs.org

Contributions to Material Science Research

This compound is a highly functionalized aromatic compound that serves as a versatile building block in material science. Its unique structure, featuring a reactive benzylamine group and a strategically halogenated benzene (B151609) ring with bromine, fluorine, and iodine atoms, offers multiple avenues for creating advanced materials. The presence of these distinct halogens allows for selective chemical transformations and imparts specific electronic, optical, and self-assembly properties to the resulting materials. evitachem.com This makes the compound a subject of interest for researchers aiming to develop specialty polymers and functional materials with precisely controlled characteristics.

Synthesis of Specialty Polymers and Coatings

The molecular architecture of this compound makes it an ideal monomer for the synthesis of specialty polymers and coatings. The primary amine of the benzylamine group provides a reactive site for polymerization reactions, such as polycondensation or addition reactions, to form the polymer backbone. The heavily substituted aromatic ring becomes a pendant group that dictates the material's bulk properties.

The incorporation of this trifunctional halogenated moiety into a polymer chain can lead to materials with:

Low Flammability: Halogenated compounds, particularly those containing bromine, are well-known for their flame-retardant properties. Polymers derived from this monomer are expected to exhibit reduced flammability.

High Refractive Index: The presence of heavy atoms like iodine and bromine typically increases the refractive index of a material, making such polymers suitable for optical applications like advanced lenses, coatings, and encapsulation materials for light-emitting diodes (LEDs).

Chemical Resistance: The sterically hindered and electronically modified aromatic ring can enhance the polymer's resistance to chemical attack.

The reactivity of the halogens themselves provides a platform for post-polymerization modification. For instance, the carbon-iodine bond is susceptible to various cross-coupling reactions (e.g., Suzuki or Stille coupling), allowing for the grafting of other functional groups onto the polymer chain to further tailor its properties. evitachem.com

Table 1: Potential Properties of Polymers Derived from this compound

| Property | Contributing Structural Feature | Potential Application |

|---|---|---|

| High Thermal Stability | Halogenated aromatic ring (Br, I) | High-performance plastics, aerospace components |

| Inherent Flame Retardancy | Bromine and other halogen atoms | Fire-resistant coatings, electronic enclosures |

| High Refractive Index | Iodine and Bromine atoms | Optical coatings, lenses, optoelectronics |

| Chemical Modifiability | Carbon-Iodine bond for cross-coupling | Functionalized membranes, sensor materials |

Design and Synthesis of Functional Materials with Tunable Properties

The true potential of this compound in material science lies in the design of functional materials where properties can be finely tuned. This tunability stems from the presence of three different halogen atoms (F, Br, I) on the same molecule, each capable of participating in non-covalent interactions known as halogen bonds (XBs). acs.org

A halogen bond is a highly directional, non-covalent interaction between an electrophilic region on a halogen atom (the XB donor) and a nucleophilic site (the XB acceptor). The strength of this bond is highly dependent on the halogen atom, following the general trend I > Br > Cl > F. acs.org The this compound molecule possesses strong (iodine), medium (bromine), and weak (fluorine) potential halogen bond donors. This hierarchy allows for programmed and highly specific self-assembly, enabling the construction of complex supramolecular architectures.

By carefully selecting co-formers (halogen bond acceptors), researchers can guide the self-assembly of these molecules into predictable one-, two-, or three-dimensional networks. This bottom-up approach is critical for creating functional materials such as:

Organic Semiconductors: The ordered packing facilitated by halogen bonding can improve charge transport pathways, which is essential for developing organic field-effect transistors (OFETs) and other electronic devices. evitachem.com

Luminescent Materials: The intermolecular interactions influence the solid-state packing of the molecules, which in turn affects their photophysical properties. By controlling the crystal structure through halogen bonding, it is possible to tune the emission color and quantum efficiency of the material, leading to applications in organic light-emitting diodes (OLEDs) and sensors. bldpharm.comresearchgate.net

Mechanofluorochromic Materials: These are smart materials that change their fluorescence properties in response to mechanical stimuli like grinding or shearing. The reversible disruption and reformation of directional halogen bonds are a key mechanism for achieving such behavior. researchgate.net

The ability to selectively engage the iodine, bromine, or fluorine in halogen bonding provides an unparalleled level of control over the final material's structure and function, making this compound a powerful tool for the rational design of advanced functional materials.

Table 2: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| 4-BROMO-2-FLUOROBENZYLAMINE |

Future Research Directions and Emerging Paradigms in Halogenated Benzylamine Chemistry

Innovations in Green and Sustainable Synthetic Methodologies

A significant thrust in modern organic synthesis is the development of environmentally benign processes. rsc.org This is particularly relevant for the synthesis of halogenated benzylamines, which often traditionally rely on harsh reagents and produce significant waste. researchgate.net

The development of novel catalysts is central to advancing the synthesis of complex molecules like 3-Bromo-5-fluoro-4-iodobenzylamine. numberanalytics.com Future catalyst design will likely focus on several key areas:

Earth-Abundant Metal Catalysis: While precious metals like palladium and rhodium are highly effective for many transformations, their cost and toxicity are significant drawbacks. Research is increasingly directed towards catalysts based on more abundant and less toxic metals such as iron, nickel, and copper. rug.nlrug.nl For instance, iron-catalyzed direct amination of benzyl (B1604629) alcohols presents a more sustainable alternative to traditional methods. rug.nl Nickel catalysts have also shown promise in the N-alkylation of benzyl alcohols with ammonia (B1221849) sources. rug.nlacs.org

Ligand Development: The ligand plays a crucial role in modulating the activity and selectivity of a metal catalyst. numberanalytics.com The design of sophisticated ligands, such as pincer ligands and N-heterocyclic carbenes (NHCs), can enhance catalyst stability and facilitate challenging bond activations. numberanalytics.com These ligands can be tailored to control the regioselectivity of reactions, which is critical when dealing with a polysubstituted arene like the one in this compound.

Biocatalysis: Enzymes offer unparalleled selectivity under mild conditions. The use of engineered enzymes, such as transaminases, could provide a green route to chiral halogenated benzylamines. researchgate.net While the direct enzymatic synthesis of this compound has not been reported, the development of artificial enzyme cascades for benzylamine (B48309) production from renewable feedstocks demonstrates the potential of this approach. researchgate.net

A comparative table of catalytic approaches is presented below:

| Catalyst Type | Advantages | Disadvantages | Relevant Research |

| Precious Metal Catalysts (e.g., Pd, Rh) | High activity, broad scope | High cost, toxicity, potential for product contamination | google.comacs.org |

| Earth-Abundant Metal Catalysts (e.g., Fe, Ni, Cu) | Low cost, low toxicity, more sustainable | Often require higher catalyst loading or harsher conditions | rug.nlrug.nlacs.org |

| Organocatalysts | Metal-free, often less sensitive to air and moisture | Can have lower turnover numbers than metal catalysts | researchgate.net |

| Biocatalysts (Enzymes) | High selectivity (enantio- and regioselectivity), mild reaction conditions, biodegradable | Limited substrate scope, potential for enzyme inhibition by substrates or products | researchgate.net |

Flow chemistry, where reactions are performed in a continuously flowing stream rather than a batch-wise process, offers significant advantages in terms of safety, efficiency, and scalability. rsc.orgcontractpharma.comacs.org For the synthesis of halogenated compounds, flow chemistry provides superior control over reaction parameters like temperature and mixing, which is crucial for managing highly exothermic or fast reactions. rsc.orgpolimi.itacs.org

Key benefits of flow chemistry for halogenated benzylamine synthesis include:

Enhanced Safety: The small reaction volumes in flow reactors minimize the risks associated with handling hazardous reagents and intermediates. rsc.orgcontractpharma.com This is particularly important for halogenation reactions, which can be highly energetic. rsc.org

Improved Selectivity: Precise temperature control and efficient mixing in microreactors can lead to higher selectivity and reduced byproduct formation compared to batch processes. rsc.orgcontractpharma.com

Process Intensification: Flow chemistry allows for the rapid optimization of reaction conditions and can be readily scaled up by numbering-up reactors, leading to higher productivity. researchgate.net

Integration with Other Technologies: Flow systems can be easily coupled with other enabling technologies such as photochemistry, electrochemistry, and in-line purification, creating fully automated and streamlined synthetic processes. acs.orgacs.org

The application of flow chemistry could revolutionize the manufacturing of fine chemicals, including complex benzylamines. whiterose.ac.uk

Exploration of Unprecedented Reactivity and Transformation Pathways

The unique substitution pattern of this compound, with three different halogen atoms on the aromatic ring, offers a rich playground for exploring novel chemical transformations.

Direct C-H functionalization has emerged as a powerful tool in organic synthesis, allowing for the conversion of ubiquitous C-H bonds into more complex functionalities, thereby streamlining synthetic routes. nih.govacs.orgsigmaaldrich.cnmt.com For a molecule like this compound, C-H activation could enable the introduction of additional substituents on the aromatic ring, further increasing molecular complexity.

Key strategies and their potential applications are:

Directed C-H Functionalization: In this approach, a directing group on the substrate guides the catalyst to a specific C-H bond, ensuring high regioselectivity. acs.orgresearchgate.net The amino group in this compound or a derivative thereof could potentially act as a directing group to functionalize the C-H bonds at the ortho positions (C2 and C6).

Non-Directed C-H Functionalization: While less common due to challenges in controlling regioselectivity, this approach is valuable for functionalizing C-H bonds that are not easily accessible via directed methods. nih.gov

Late-Stage Functionalization: C-H activation is particularly attractive for the late-stage functionalization of complex molecules, allowing for the rapid generation of analogues for structure-activity relationship studies. rsc.org This could be applied to derivatives of this compound to explore their biological activities.

The table below summarizes C-H functionalization approaches:

| Strategy | Description | Advantages | Challenges |

| Directed C-H Functionalization | A directing group on the substrate guides the catalyst to a specific C-H bond. acs.orgresearchgate.net | High regioselectivity. acs.org | Requires the presence of a suitable directing group; the directing group may need to be installed and removed. |

| Non-Directed C-H Functionalization | Relies on the inherent reactivity of C-H bonds. nih.gov | Does not require a directing group. | Often results in mixtures of isomers. nih.gov |

| Late-Stage Functionalization | Introduction of functional groups at a late stage in a synthetic sequence. rsc.org | Rapid diversification of complex molecules. | Can be challenging to achieve high selectivity on complex scaffolds. rsc.org |

Tandem reactions, where multiple bond-forming events occur in a single pot without the isolation of intermediates, offer significant advantages in terms of efficiency and atom economy. rsc.org Multi-component reactions (MCRs), which combine three or more starting materials in a one-pot process, are particularly powerful for rapidly building molecular complexity. nih.govresearchgate.netfrontiersin.orgrug.nl

Future research in this area could focus on:

Tandem C-H Functionalization/Cyclization: A C-H functionalization event could be coupled with an intramolecular cyclization to construct heterocyclic scaffolds, which are prevalent in pharmaceuticals.

Multi-component Reactions for Heterocycle Synthesis: this compound could serve as a building block in MCRs to generate diverse libraries of heterocyclic compounds. researchgate.netbeilstein-journals.orgmdpi.com For example, it could react with aldehydes and other components to form substituted quinolines or other nitrogen-containing heterocycles. nih.gov

Development of New MCRs: The discovery of novel MCRs that can tolerate the diverse halogen substitution pattern of this compound would open up new avenues for the synthesis of complex and potentially bioactive molecules.

Predictive Chemistry through Advanced Computational Tools

Computational chemistry has become an indispensable tool in modern drug discovery and materials science. mit.educambridgemedchemconsulting.com For halogenated benzylamines, computational methods can provide valuable insights into their structure, properties, and reactivity.

Key applications of computational tools include:

Reaction Prediction: Quantum mechanical calculations, such as Density Functional Theory (DFT), can be used to model reaction pathways and predict the feasibility and outcome of chemical reactions. arxiv.orgresearchgate.net This can help in the rational design of synthetic routes to this compound and its derivatives.

In Silico Design and Property Prediction: Computational models can be used to predict the physicochemical and ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties of novel benzylamine derivatives before they are synthesized. openmedicinalchemistryjournal.comresearchgate.netmdpi.comijpsjournal.com This allows for the prioritization of compounds with the most promising drug-like properties.

Understanding Non-covalent Interactions: Halogen atoms can participate in halogen bonding, a type of non-covalent interaction that can influence the binding of a molecule to a biological target. nih.gov Computational tools are essential for modeling these interactions and guiding the design of more potent inhibitors.

The synergy between computational chemistry and machine learning is also a rapidly growing area that promises to accelerate the discovery of new molecules and reactions. acs.org

Expansion of Chemical Space through Tailored Derivatization

The strategic derivatization of the halogenated benzylamine scaffold is a cornerstone for expanding the accessible chemical space and for fine-tuning the pharmacological profiles of new chemical entities. By systematically modifying the substitution pattern and introducing diverse functional groups, researchers can modulate properties such as potency, selectivity, and pharmacokinetic parameters.

Recent research has highlighted the power of tailored derivatization in the development of novel therapeutic agents. For instance, a series of 2-arylmethoxy-4-(2,2'-dihalogen-substituted biphenyl-3-ylmethoxy) benzylamine derivatives were designed and synthesized as potent PD-1/PD-L1 inhibitors for cancer immunotherapy. nih.govbohrium.com Through computer-aided structural optimization, specific halogen substitutions were identified that significantly enhanced the inhibitory activity. nih.govbohrium.com

The following table provides examples of such derivatizations and their impact on biological activity:

| Parent Compound | Derivative | Modification | Therapeutic Target/Application | Research Finding |

| Benzylamine | 2-Arylmethoxy-4-(2,2'-dihalogen-substituted biphenyl-3-ylmethoxy) benzylamine | Introduction of dihalogenated biphenylmethoxy and arylmethoxy groups | PD-1/PD-L1 Inhibition (Cancer) | Compound A56 showed potent inhibitory activity with an IC50 of 2.4 ± 0.8 nM. nih.gov |

Another emerging trend is the use of photoredox catalysis to achieve novel C-H functionalizations of benzylamines under mild conditions. acs.orgnih.govnih.govrsc.orgacs.org This approach allows for the direct introduction of aryl groups and other functionalities, providing rapid access to a diverse range of derivatives that were previously difficult to synthesize. rsc.org For example, the synergistic use of single electron transfer (SET) and hydrogen atom transfer (HAT) catalysis has enabled the regioselective Csp³–H arylation of benzylamines, leading to the formation of 1,1-diarylmethylamines, which are valuable motifs in pharmaceuticals. rsc.org

The development of novel catalytic methods is also facilitating the construction of more complex molecular architectures based on the benzylamine scaffold. Rhodium-catalyzed C-H activation, for example, has been employed for the synthesis of 2-benzazepine derivatives from benzylamines. acs.org

The table below illustrates the application of modern catalytic methods for the derivatization of benzylamines:

| Starting Material | Catalytic Method | Reagent/Coupling Partner | Product Type | Key Advantage |

| N,N-dimethylbenzylamine | Synergistic SET/HAT photoredox catalysis | Terephthalonitrile | 1,1-Diarylmethylamines | High regioselectivity and efficiency under mild conditions. rsc.org |

| Benzylamines | Rhodium(III) catalysis | Morita–Baylis–Hillman adducts | 2-Benzazepine derivatives | Facile access to complex heterocyclic structures. acs.org |

| Benzylamines | Palladium(II)/transient mediator catalysis | 2-Carbomethoxynorbornene | meta-C-H arylated, aminated, and chlorinated benzylamines | Enables functionalization at the typically less reactive meta position. nih.gov |

These examples underscore the vast potential of tailored derivatization to expand the chemical space of halogenated benzylamines, leading to the discovery of new molecules with significant therapeutic promise. Future efforts in this area will undoubtedly continue to leverage cutting-edge synthetic methodologies and computational design to create a new generation of halogenated benzylamine-based drugs and functional materials.

Q & A

Q. What synthetic routes are recommended for preparing 3-Bromo-5-fluoro-4-iodobenzylamine, and how can intermediates be characterized?

- Methodological Answer : A plausible route involves sequential halogenation and functional group transformations. For example, start with a fluorinated benzaldehyde derivative (e.g., 3-bromo-5-fluoro-4-iodobenzaldehyde, as in ’s analogous hydroxybenzaldehyde) , followed by reductive amination using sodium cyanoborohydride or catalytic hydrogenation. Intermediate characterization should include H/C NMR to confirm regiochemistry and LC-MS to verify molecular weight. Purity can be assessed via HPLC (C18 column, acetonitrile/water gradient) .

Q. How should this compound be stored to ensure stability?

Q. What analytical techniques are critical for confirming the identity of this compound?

- Methodological Answer : Use high-resolution mass spectrometry (HRMS) to confirm the molecular formula (e.g., CHBrFIN). F NMR is essential to verify fluorine substitution patterns, while H NMR should show characteristic benzylamine proton splitting (δ ~3.8 ppm for –CHNH) . IR spectroscopy can confirm the primary amine (N–H stretches at ~3350 cm) .

Advanced Research Questions

Q. How can regioselectivity challenges in halogenation steps (Br/I/F) be addressed during synthesis?

- Methodological Answer : Employ directed ortho-metalation (DoM) strategies using directing groups (e.g., –NH or –OMe) to control halogen placement. For example, a lithiation-iodination sequence on a fluorinated benzylamine precursor could selectively introduce iodine at the para position . Monitor reaction progress with in-situ F NMR to optimize temperature and stoichiometry .

Q. What strategies mitigate byproduct formation during reductive amination of halogenated aldehydes?

- Methodological Answer : Use a two-step approach: (1) form the imine intermediate (e.g., with cyclohexylamine, as in ’s aldimine examples) to reduce competing side reactions, and (2) reduce with NaBH in THF at 0°C. Purify via flash chromatography (silica gel, hexane/EtOAc gradient) to remove unreacted aldehyde and secondary amines .

Q. How can spectral data contradictions (e.g., unexpected splitting in 1^11H NMR) be resolved?

- Methodological Answer : Contradictions may arise from rotameric equilibria in the benzylamine group or residual solvent effects. Acquire variable-temperature NMR (VT-NMR) to observe dynamic effects. For example, cooling to –40°C may simplify splitting patterns. Cross-validate with 2D NMR (COSY, HSQC) to assign ambiguous peaks .

Q. What purification methods are optimal for removing halogenated impurities?

- Methodological Answer : Use reverse-phase preparative HPLC (C18 column, methanol/water with 0.1% TFA) for high-resolution separation. Alternatively, recrystallize from a toluene/hexane mixture, leveraging differences in halogen solubility (iodine derivatives typically have lower solubility) .

Safety and Handling

Q. What safety precautions are critical when handling this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.